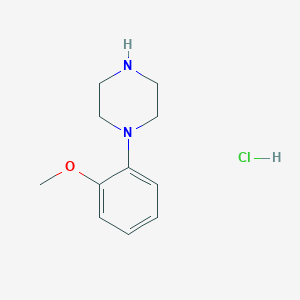

N-(2-Methoxyphenyl)piperazine hydrochloride

Description

Properties

IUPAC Name |

1-(2-methoxyphenyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.ClH/c1-14-11-5-3-2-4-10(11)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDMVHGULHRJOEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38869-49-7, 5464-78-8 | |

| Record name | Piperazine, 1-(2-methoxyphenyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38869-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine, 1-(2-methoxyphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5464-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5051440 | |

| Record name | 1-(2-Methoxyphenyl)piperazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26732607 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

66373-53-3, 5464-78-8 | |

| Record name | Piperazine, 1-(2-methoxyphenyl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66373-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Methoxyphenyl)piperazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005464788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5464-78-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Methoxyphenyl)piperazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-methoxyphenyl)piperazinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-METHOXYPHENYL)PIPERAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XQ74IHW73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis of N-(2-Methoxyphenyl)piperazine hydrochloride

An In-Depth Technical Guide to the Synthesis of N-(2-Methoxyphenyl)piperazine Hydrochloride

Introduction

This compound, with CAS number 5464-78-8, is a critical starting material and intermediate in the field of medicinal chemistry.[1][2][3] Its structural motif is a key pharmacophore found in a range of biologically active compounds, most notably as a precursor in the synthesis of drugs like Naftopidil, used for treating benign prostatic hyperplasia, and certain antipsychotic agents.[1][4] The efficient and scalable synthesis of this compound is therefore of significant interest to researchers and professionals in drug development and organic synthesis.

This guide provides a detailed examination of the primary synthetic strategies for preparing this compound. It moves beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for procedural choices, and the practical considerations for implementation in a research or industrial setting.

Comparative Analysis of Primary Synthetic Routes

Two principal pathways dominate the : the classical condensation cyclization and the modern palladium-catalyzed cross-coupling reaction. The choice between these routes often depends on factors such as scale, cost of raw materials, required purity, and available equipment.

Route A: Nucleophilic Substitution and Cyclization

This traditional and often industrially preferred method involves the reaction of a nucleophilic amine (o-anisidine) with a bifunctional alkylating agent, bis(2-chloroethyl)amine hydrochloride, to form the piperazine ring in a single pot.[2][5]

Causality and Rationale:

-

Mechanism: The synthesis proceeds via a double N-alkylation. The primary aromatic amine of o-anisidine first displaces one of the chloro groups on bis(2-chloroethyl)amine. The resulting secondary amine then undergoes an intramolecular cyclization to displace the second chloro group, forming the piperazine ring.

-

Reagent Choice: o-Anisidine serves as the readily available aromatic precursor. Bis(2-chloroethyl)amine hydrochloride is a potent alkylating agent, but it is not commonly available commercially and must often be synthesized in a preliminary step from diethanolamine and a chlorinating agent like sulfuryl chloride.[5] This prerequisite step adds to the overall complexity of the synthesis.

-

Reaction Conditions: The reaction typically requires high temperatures (e.g., 150°C) and a high-boiling point solvent like n-butanol or diethylene glycol monomethyl ether to drive the reaction to completion.[2][5] A base, such as potassium carbonate, is essential to neutralize the hydrochloric acid formed during the reaction and to deprotonate the amine, thereby enhancing its nucleophilicity.[5]

Advantages:

-

Cost-effective for large-scale production due to the relatively inexpensive starting materials.

-

Results in the desired hydrochloride salt directly, simplifying the final workup.[5]

Disadvantages:

-

Requires harsh reaction conditions (high temperature).[2][5]

-

The key intermediate, bis(2-chloroethyl)amine, is a hazardous material and must be synthesized on-site, adding a preparatory step with its own safety and yield considerations.[5][6]

-

The process can be complex, with potential for side reactions.[5]

Route B: Palladium-Catalyzed Buchwald-Hartwig Amination

A more contemporary approach utilizes the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. This route typically involves coupling an aryl halide (1-bromo-2-methoxybenzene) with piperazine or a protected version like tert-butyl piperazine-1-carboxylate.[1]

Causality and Rationale:

-

Mechanism: The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the palladium(0) complex, coordination of the amine, and reductive elimination to form the desired C-N bond and regenerate the catalyst.

-

Reagent Choice: The use of a protected piperazine, such as Boc-piperazine, prevents double arylation and allows for a more controlled reaction. The Boc protecting group is then easily removed in a subsequent step using acid (e.g., HCl in ethyl acetate) to yield the final hydrochloride product.[1]

-

Catalyst System: The success of this reaction hinges on the choice of the palladium precursor (e.g., Pd(OAc)2 or Pd2(dba)3) and a bulky, electron-rich phosphine ligand (e.g., BINAP), which facilitates the key steps in the catalytic cycle.[1]

Advantages:

-

Generally proceeds under milder reaction conditions compared to the cyclization route.

-

Offers higher yields and purity in many cases.[2]

-

Avoids the need to synthesize and handle the highly toxic bis(2-chloroethyl)amine intermediate.

Disadvantages:

-

The palladium catalysts and specialized ligands are expensive, which can be a significant drawback for large-scale industrial production.[5]

-

Requires a two-step process if a protected piperazine is used (coupling followed by deprotection).[1]

Process Visualization

The two primary synthetic routes can be visualized for comparison.

Caption: Comparative workflow of the two main synthetic routes.

In-Depth Experimental Protocol: Route A

This section details the more traditional, two-stage synthesis via nucleophilic substitution and cyclization, which is often favored for its scalability.

Stage 1: Synthesis of Bis(2-chloroethyl)amine hydrochloride

This intermediate is a crucial precursor for the main reaction.

Experimental Workflow:

Caption: Workflow for the synthesis of the key intermediate.

Step-by-Step Methodology:

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer, dropping funnel, and reflux condenser, prepare a solution of diethanolamine in chloroform. Separately, prepare a solution of sulfuryl chloride in chloroform.

-

Addition: Cool the diethanolamine solution and slowly add the sulfuryl chloride solution dropwise while maintaining the reaction temperature between 25°C and 30°C.[5] The addition should take approximately 2.5 hours.

-

Reaction: After the addition is complete, continue stirring the mixture for 1 hour at the same temperature.

-

Reflux: Heat the mixture to reflux and maintain for 30 minutes to ensure the reaction goes to completion.[5]

-

Isolation: Cool the reaction mixture. The solid product will precipitate. Collect the white crystals by filtration, wash with cold chloroform, and dry. The resulting bis(2-chloroethyl)amine hydrochloride is typically used in the next step without further purification.[5]

Stage 2: Synthesis of this compound

Step-by-Step Methodology:

-

Reaction Setup: Charge a reactor with o-anisidine, bis(2-chloroethyl)amine hydrochloride (synthesized in Stage 1), potassium carbonate, and n-butanol as the solvent.[5]

-

Reaction: Heat the mixture and maintain it at reflux for 20-25 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[2]

-

Concentration: To promote the final cyclization, distill off a portion of the n-butanol to concentrate the reaction mixture.[5]

-

Workup: After cooling, the reaction mixture can be dissolved in a solvent like methanol, followed by the addition of diethyl ether to precipitate the product.[2]

-

Purification: The crude product is collected by filtration. It can be further purified by washing with a suitable solvent like ethyl acetate or by recrystallization from ethanol to yield the final product as white crystals.[2][5]

| Parameter | Value/Condition | Rationale |

| Mole Ratio | o-anisidine : bis(2-chloroethyl)amine HCl | ~1 : 1.6-1.7 |

| Base | Potassium Carbonate | Neutralizes HCl byproduct and facilitates nucleophilic attack.[5] |

| Solvent | n-Butanol | High boiling point suitable for the required reaction temperature.[5] |

| Temperature | Reflux | Provides the necessary activation energy for the double substitution. |

| Reaction Time | 20-25 hours | Ensures the reaction proceeds to completion.[5] |

| Yield | ~59% | A typical yield for this industrial-style process.[5] |

| Melting Point | 217-219 °C | A key physical constant for product identification.[1] |

Safety and Handling Considerations

Chemical synthesis requires strict adherence to safety protocols. The reagents used in these procedures possess significant hazards that must be properly managed.

-

Bis(2-chloroethyl)amine hydrochloride: This compound is a nitrogen mustard analogue and is corrosive, harmful if swallowed, and causes severe skin burns and eye damage.[6][7] It should be handled only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[8][9] Emergency eye wash and safety showers must be readily accessible.[9]

-

o-Anisidine: This substance is toxic and a suspected carcinogen. Exposure should be minimized.

-

Sulfuryl Chloride: Reacts violently with water and is highly corrosive. All operations should be conducted under anhydrous conditions.

All waste materials must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.[8]

Conclusion

The can be effectively achieved through several routes, primarily through a classical condensation cyclization or a modern palladium-catalyzed coupling. The choice of method is a critical decision driven by a balance of economic, logistical, and safety considerations. The Buchwald-Hartwig amination offers a more elegant and often higher-yielding route for laboratory-scale synthesis, while the condensation of o-anisidine with bis(2-chloroethyl)amine, despite its harsh conditions and the need to synthesize a hazardous intermediate, remains a viable and cost-effective option for industrial-scale production. A thorough understanding of the causality behind each procedural step is paramount for successful, safe, and scalable synthesis.

References

-

Metapharm, "What are the synthesis and applications of 1-(2-Methoxyphenyl)piperazine hydrochloride?", Metapharm. Available: [Link]

- Google Patents, "WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride", Google Patents.

-

CPAChem, "Safety data sheet - 5-Chloro-2-methoxyaniline", CPAChem. Available: [Link]

-

precisionFDA, "this compound", precisionFDA. Available: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD., "High-Purity 1-(2-Methoxyphenyl)piperazine Hydrochloride for Advanced Pharmaceutical Synthesis", NINGBO INNO PHARMCHEM CO.,LTD.. Available: [Link]

-

CORE, "SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE", CORE. Available: [Link]

- Google Patents, "US2919275A - Purification of piperazine", Google Patents.

Sources

- 1. Page loading... [guidechem.com]

- 2. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. 1-(2-Methoxyphenyl)piperazine hydrochloride | 5464-78-8 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Page loading... [wap.guidechem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

N-(2-Methoxyphenyl)piperazine hydrochloride molecular structure

An In-depth Technical Guide to the Molecular Structure of N-(2-Methoxyphenyl)piperazine Hydrochloride

This guide provides a comprehensive examination of the molecular structure of this compound (CAS No: 5464-78-8), a compound of significant interest in medicinal chemistry and drug development.[1][2] We will move beyond a superficial overview to explore the nuanced structural details, the analytical methodologies for its characterization, and the underlying chemical principles that dictate its properties and reactivity. This document is intended for researchers, scientists, and professionals who require a deep, functional understanding of this important chemical entity.

Core Molecular Identity and Structural Framework

This compound, also known by synonyms such as 1-(2-Methoxyphenyl)piperazine HCl and 2-MeOPP HCl, is a heterocyclic amine salt.[1][3] It serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including antipsychotic drugs, and is a well-characterized ligand for serotonin receptors.[2][4][5]

The molecule is composed of three key functional components: an aromatic 2-methoxyphenyl group, a six-membered piperazine ring, and a hydrochloride salt moiety. The systematic IUPAC name for this compound is 1-(2-methoxyphenyl)piperazine;hydrochloride.[6]

Physicochemical Properties

A foundational understanding begins with the compound's fundamental properties, which are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 5464-78-8 | [1][7][8] |

| Molecular Formula | C₁₁H₁₇ClN₂O | [7][8] |

| Molecular Weight | 228.72 g/mol | [8][9][10] |

| Appearance | White to Off-White Crystalline Solid | [1][7][10] |

| Melting Point | 217-219 °C | [2][7][10] |

| Solubility | Soluble in DMSO and Methanol | [7][11] |

Three-Dimensional Conformation

While a 2D representation is useful, the molecule's function is dictated by its three-dimensional structure. X-ray crystallography studies of related structures confirm that the piperazine ring predominantly adopts a stable chair conformation .[5][12] This is the lowest energy arrangement, minimizing steric strain and torsional strain between the atoms of the ring.

The hydrochloride salt forms via protonation of the secondary amine (N-4 position) of the piperazine ring. This nitrogen is more basic than the tertiary amine (N-1) attached to the aromatic ring, as the lone pair on the N-1 nitrogen is delocalized into the aromatic system, reducing its availability for protonation. The resulting ammonium group is a key site for hydrogen bonding interactions in the solid state.

Caption: Chair conformation of the protonated piperazine ring.

Synthetic Pathway: A Self-Validating Protocol

Understanding a molecule's structure is intrinsically linked to its synthesis. A common and reliable method for preparing this compound involves the deprotection of a carbamate-protected precursor. The choice of a tert-butyloxycarbonyl (Boc) protecting group is strategic; it is stable under many reaction conditions but can be removed cleanly under acidic conditions, directly yielding the desired hydrochloride salt.

Experimental Protocol: Synthesis via Boc Deprotection

This protocol describes the final deprotection step to yield the title compound.[2][13]

-

Reaction Setup: In a double-necked round-bottom flask equipped with a magnetic stirrer, dissolve tert-butyl 4-(2-methoxyphenyl)piperazine-1-carboxylate (1.0 equiv.) in diethyl ether (approx. 10 mL per gram of starting material).

-

Acidification: To the stirred solution, add a solution of hydrochloric acid in diethyl ether (e.g., 2M solution) dropwise. An immediate precipitation of a white solid should be observed.

-

Reaction Monitoring (Trustworthiness Pillar): The reaction is allowed to stir at room temperature. Its progress must be monitored to ensure complete consumption of the starting material. This is achieved via Thin Layer Chromatography (TLC), typically using a mobile phase like 10% methanol in dichloromethane. The disappearance of the starting material spot (higher Rf) and the appearance of a baseline spot (the salt) confirms completion.

-

Workup and Isolation: Once the reaction is complete (typically 2-4 hours), the resulting solid precipitate is collected by vacuum filtration.

-

Purification: The collected solid is washed with fresh diethyl ether to remove any unreacted starting material or soluble impurities.

-

Drying: The purified white solid, this compound, is dried under vacuum to yield the final product with high purity (typically >98%).

Caption: Workflow for synthesis via Boc deprotection.

Analytical Characterization: The Spectroscopic Fingerprint

The identity and purity of the synthesized compound are confirmed through a suite of analytical techniques. Each method provides a unique piece of structural information, and together they create a definitive analytical fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR Spectroscopy: This technique provides information on the number, environment, and connectivity of protons. The expected signals for N-(2-Methoxyphenyl)piperazine in a solvent like CDCl₃ (for the free base) or D₂O/DMSO-d₆ (for the salt) are distinct.[2][14]

-

Causality: The electron-withdrawing nature of the oxygen and nitrogen atoms deshields adjacent protons, shifting their signals downfield. Protons on the piperazine ring often show complex splitting due to their fixed chair conformation.

-

-

¹³C NMR Spectroscopy: This provides a count of the unique carbon environments in the molecule.

¹H and ¹³C NMR Data Summary (Typical Shifts)

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Methoxy (-OCH₃) | ~3.8 (singlet, 3H) | ~55 |

| Aromatic (Ar-H) | 6.8 - 7.1 (multiplet, 4H) | 110 - 125, 140-155 |

| Piperazine (Ar-N-CH₂) | ~3.1 (multiplet, 4H) | ~50 |

| Piperazine (H-N-CH₂) | ~3.3 (multiplet, 4H) | ~45 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of functional groups. The spectrum provides a quick, reliable confirmation of the presence of key structural motifs.[15][16]

-

Causality: The energy of infrared radiation is absorbed by molecules, causing specific bonds to stretch or bend at characteristic frequencies. The presence of the protonated amine is often seen as a broad absorption in the 2400-2800 cm⁻¹ region.

Key FTIR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| 3000-3100 | C-H (Aromatic) | Stretching |

| 2800-3000 | C-H (Aliphatic) | Stretching |

| 2400-2800 | N⁺-H | Stretching (broad) |

| ~1500, ~1600 | C=C (Aromatic) | Stretching |

| 1220-1260 | C-O (Aryl Ether) | Asymmetric Stretching |

| 1100-1130 | C-N (Aliphatic) | Stretching |

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Using electrospray ionization (ESI), the molecule is typically observed as the protonated free base [M+H]⁺.

-

Causality: Under the high-energy conditions of the mass spectrometer, the molecule breaks apart at its weakest bonds. For piperazine derivatives, characteristic fragmentation involves cleavage of the C-N bond between the rings or fragmentation within the piperazine ring itself.[17][18]

Caption: Integrated workflow for structural verification.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care. Safety Data Sheets (SDS) consistently highlight the following hazards:[19][20][21]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard Handling Protocol:

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

Conclusion

The molecular structure of this compound is well-defined by a combination of its constituent chemical groups and its preferred three-dimensional chair conformation. Its identity is unequivocally confirmed through a multi-technique analytical approach, with NMR, FTIR, and MS providing a comprehensive spectroscopic fingerprint. This in-depth structural knowledge is paramount for its application in drug discovery and development, enabling scientists to understand its reactivity, design synthetic routes for more complex molecules, and rationalize its interaction with biological targets.

References

-

Pharmaffiliates. (n.d.). 1-(2-Methoxyphenyl)piperazine Hydrochloride. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (2023). para-Methoxyphenylpiperazine. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. Retrieved January 12, 2026, from [Link]

-

precisionFDA. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.

- Thielen, R. J., Fangon, N. B., & Frazer, A. (1996). 4-(2'-Methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl] piperazine and 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p- fluorobenzamido]ethyl]piperazine, two new antagonists at pre- and postsynaptic serotonin-1A receptors. Journal of Pharmacology and Experimental Therapeutics, 277(2), 661–670.

-

Fisher Scientific. (2024). SAFETY DATA SHEET: 1-(2-Methoxyphenyl)piperazine hydrochloride. Retrieved January 12, 2026, from [Link]

-

DrugBank Online. (n.d.). 1-2-Methoxyphenyl-Piperazine. Retrieved January 12, 2026, from [Link]

-

SpectraBase. (n.d.). 1-(2-Methoxyphenyl)piperazine HCl - Optional[13C NMR] - Spectrum. Retrieved January 12, 2026, from [Link]

-

UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved January 12, 2026, from [Link]

- Krishnakumar, V., & John, X. (2008). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 46, 833-838.

- Orjales, A., et al. (1995). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced α1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry, 38(8), 1273-1277.

-

ResearchGate. (n.d.). 1H-NMR of 1-(2-methoxyphenyl)-(3-(2-phthalamido)-propyl) piperazine. Retrieved January 12, 2026, from [Link]

-

CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved January 12, 2026, from [Link]

-

apicule. (n.d.). N-(3-Methoxyphenyl)piperazine hydrochloride (CAS No: 6968-76-9) API Intermediate Manufacturers. Retrieved January 12, 2026, from [Link]

- S. Naveen, et al. (2020). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. Acta Crystallographica Section E, 76(Pt 11), 1779–1793.

- Lu, C., & Jiang, Q. (2010). N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide. Acta Crystallographica Section E, 66(Pt 10), o2697.

-

ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved January 12, 2026, from [Link]

- Subashini, K., & Periandy, S. (2015). Spectroscopic Investigation (FT-IR, FT-Raman, NMR and UV-Vis),Conformational Stability, NBO and Thermodynamic Analysis of 1-(2-Methoxyphenyl) Piperazine and 1-(2-Chlorophenyl) Piperazine by DFT Approach. Semantic Scholar.

-

Journal of Chinese Mass Spectrometry Society. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues. Retrieved January 12, 2026, from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Page loading... [wap.guidechem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-2-Methoxyphenyl-Piperazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. 1-(2-Methoxyphenyl)piperazine hydrochloride | 5464-78-8 [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. chemscene.com [chemscene.com]

- 10. cphi-online.com [cphi-online.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 14. 1-(2-Methoxyphenyl)piperazine(35386-24-4) 1H NMR [m.chemicalbook.com]

- 15. 1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Spectroscopic Investigation (FT-IR, FT-Raman, NMR and UV-Vis),Conformational Stability, NBO and Thermodynamic Analysis of 1-(2-Methoxyphenyl) Piperazine and 1-(2-Chlorophenyl) Piperazine by DFT Approach | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 19. combi-blocks.com [combi-blocks.com]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. fishersci.it [fishersci.it]

N-(2-Methoxyphenyl)piperazine hydrochloride mechanism of action

An In-depth Technical Guide to the Mechanism of Action of N-(2-Methoxyphenyl)piperazine hydrochloride

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound, a prominent member of the arylpiperazine class, serves as a critical pharmacological research tool and a foundational scaffold in the development of numerous centrally acting therapeutic agents. Its mechanism of action is characterized by a complex interplay with multiple G protein-coupled receptors (GPCRs), primarily within the serotonergic and dopaminergic systems. This guide provides a detailed examination of its molecular interactions, the resultant signaling cascades, and the validated experimental methodologies used to elucidate its pharmacological profile. We will explore its receptor binding affinities, functional activities as both an antagonist and partial agonist, and the downstream consequences on second messenger systems. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal compound.

Introduction

N-(2-Methoxyphenyl)piperazine, often abbreviated as 2-MPP, is a synthetic compound featuring a piperazine ring linked to a methoxy-substituted phenyl group.[1] As a hydrochloride salt (C₁₁H₁₆N₂O · HCl), it exhibits improved solubility and stability for experimental use.[2] The arylpiperazine motif is a privileged structure in medicinal chemistry, found in a wide array of approved drugs, including antidepressants, anxiolytics, and antipsychotics.[3][4] The specific activity of these drugs is largely dictated by the nature of the aryl group and substitutions on the second piperazine nitrogen. Understanding the core mechanism of the parent compound, N-(2-Methoxyphenyl)piperazine, is therefore fundamental to comprehending the structure-activity relationships (SAR) that govern the pharmacology of its more complex derivatives.[5][6] This guide will deconstruct its action from receptor binding to functional cellular response.

Part 1: Molecular Targets and Binding Profile

The pharmacological activity of N-(2-Methoxyphenyl)piperazine is defined by its affinity for a range of neurotransmitter receptors. Its polypharmacological profile, engaging multiple targets, is a hallmark of many centrally active agents. The primary targets are serotonin (5-HT) and dopamine (D) receptors, with additional activity at adrenergic receptors.

Primary Receptor Interactions

-

Dopamine Receptors: N-(2-Methoxyphenyl)piperazine acts as a blocker of dopamine receptors.[7] It and its derivatives display a notable affinity for the D₂-like family of receptors, particularly the D₂ and D₃ subtypes.[8][9][10] This interaction is foundational to the antipsychotic potential of many of its derivatives.

-

Serotonin Receptors: The compound possesses a high affinity for various serotonin receptors.[11] It is a key structural component for ligands targeting the 5-HT₁A, 5-HT₂A, and 5-HT₇ receptors.[3] The functional outcome of this binding can vary, with derivatives reported to act as partial agonists at 5-HT₁A receptors and antagonists at 5-HT₂A receptors.[3] This mixed profile is a common strategy in the design of modern antidepressants and anxiolytics.

-

Adrenergic Receptors: Certain derivatives of N-(2-Methoxyphenyl)piperazine have demonstrated significant affinity for α₁-adrenergic receptors.[6][12] This off-target binding can contribute to the overall pharmacological effect, including potential side effects such as orthostatic hypotension.

Quantitative Binding Affinity Data

The affinity of a ligand for its receptor is quantified by the inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Kᵢ value indicates a higher binding affinity. The table below summarizes the reported Kᵢ values for N-(2-Methoxyphenyl)piperazine at key human receptors.

| Receptor Subtype | Kᵢ (nM) | Receptor Family |

| Dopamine D₂ | 76.4 | Dopamine |

| Dopamine D₃ | 0.5 | Dopamine |

| Serotonin 5-HT₁A | 1.2 - 21.3 | Serotonin |

| Serotonin 5-HT₂A | Varies | Serotonin |

| α₁-Adrenergic | 0.8 | Adrenergic |

Note: Data is compiled from studies on N-(2-Methoxyphenyl)piperazine and its close derivatives, as data for the parent compound can be limited. The values represent a range found in the literature and serve as a strong indicator of the compound's primary targets.[3][5][6][8]

Part 2: Functional Activity and Signaling Pathways

Binding to a receptor is the first step; the functional consequence of that binding defines the compound's pharmacological action. N-(2-Methoxyphenyl)piperazine elicits distinct downstream effects depending on the receptor subtype and its intrinsic activity (i.e., whether it acts as an antagonist, agonist, or partial agonist).

Dopamine D₂/D₃ Receptor Antagonism

At dopamine D₂ and D₃ receptors, which are coupled to the Gαi inhibitory G protein, N-(2-Methoxyphenyl)piperazine functions primarily as an antagonist.[7][10]

-

Receptor Occupancy: The compound binds to the D₂/D₃ receptor but does not induce the conformational change necessary for activation.

-

Gαi Inhibition: By blocking the binding of the endogenous agonist (dopamine), it prevents the receptor from activating its associated Gαi protein.

-

Adenylyl Cyclase Disinhibition: The primary role of activated Gαi is to inhibit the enzyme adenylyl cyclase. By preventing Gαi activation, N-(2-Methoxyphenyl)piperazine leads to a disinhibition (or baseline activity) of adenylyl cyclase.

-

cAMP Modulation: Consequently, the conversion of ATP to cyclic AMP (cAMP) is not suppressed, leading to stable or slightly increased intracellular cAMP levels relative to an agonist-stimulated state.[13][14]

This mechanism is central to the therapeutic action of antipsychotic drugs, which aim to temper hyperdopaminergic states in specific brain regions.

Serotonin 5-HT Receptor Modulation

The activity of N-(2-Methoxyphenyl)piperazine at serotonin receptors is more nuanced. For instance, derivatives acting as partial agonists at 5-HT₁A receptors (also Gαi-coupled) will bind to the receptor and cause a sub-maximal activation compared to the full endogenous agonist, serotonin.[3] This results in a moderate inhibition of adenylyl cyclase. As an antagonist at 5-HT₂A receptors (Gαq-coupled), it would block serotonin-induced activation of the phospholipase C (PLC) pathway, thereby preventing the mobilization of intracellular calcium.[3] This complex profile allows for fine-tuning of the serotonergic system.

Part 3: Methodologies for Characterization

Elucidating the mechanism of action for a compound like N-(2-Methoxyphenyl)piperazine requires a suite of robust and validated in vitro assays.[15][16] The following protocols represent the gold standard for determining receptor affinity and functional activity for GPCRs.[17][18][19]

Experimental Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Kᵢ) of N-(2-Methoxyphenyl)piperazine for a specific receptor target (e.g., Dopamine D₂).

Causality: This assay quantifies the ability of a test compound to compete with a high-affinity radiolabeled ligand for binding to the receptor.[17] The resulting IC₅₀ value (concentration of test compound that displaces 50% of the radioligand) is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, providing a true measure of affinity.[20]

Step-by-Step Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human dopamine D₂ receptor (e.g., HEK293-D₂R) to near confluence.

-

Homogenize the cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).

-

Centrifuge the homogenate at 20,000 x g for 10-20 minutes at 4°C to pellet the cell membranes.[20]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

-

Resuspend the final pellet in an assay buffer and determine the total protein concentration using a BCA or Bradford assay.

-

-

Assay Setup (96-well plate format):

-

Add 50 µL of assay buffer to all wells.

-

Add 50 µL of N-(2-Methoxyphenyl)piperazine dilutions (e.g., 10 concentrations over a 5-log unit range) in duplicate.

-

For "Total Binding" wells, add 50 µL of vehicle.

-

For "Non-Specific Binding" (NSB) wells, add 50 µL of a high concentration of a known D₂ antagonist (e.g., 10 µM haloperidol).

-

Add 50 µL of a fixed concentration of a D₂-selective radioligand (e.g., [³H]-Spiperone at its Kₔ concentration).

-

Initiate the binding reaction by adding 100 µL of the prepared cell membrane homogenate (e.g., 20-50 µg protein/well). The final volume is 250 µL.[20]

-

-

Incubation and Filtration:

-

Incubate the plate at room temperature or 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[20]

-

Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[17]

-

Quickly wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification and Analysis:

-

Dry the filter mats and place them in scintillation vials with a scintillation cocktail.

-

Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the specific binding as a function of the log concentration of N-(2-Methoxyphenyl)piperazine.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the formula: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[20]

-

Experimental Protocol 2: cAMP Accumulation Functional Assay (HTRF)

Objective: To determine the functional potency (IC₅₀) of N-(2-Methoxyphenyl)piperazine as an antagonist at a Gαi-coupled receptor (e.g., Dopamine D₂).

Causality: This assay measures the intracellular accumulation of the second messenger cAMP. For a Gαi-coupled receptor, an agonist will inhibit adenylyl cyclase, decreasing cAMP levels. An antagonist will block this effect, restoring cAMP levels.[13][21] Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive method to quantify cAMP through competitive immunoassay principles.[22]

Step-by-Step Methodology:

-

Cell Culture and Plating:

-

Use a cell line stably expressing the human D₂ receptor (e.g., CHO-K1-D₂R).

-

Seed cells into a 384-well white assay plate at an optimized density and allow them to adhere overnight.

-

-

Compound and Agonist Preparation:

-

Prepare serial dilutions of N-(2-Methoxyphenyl)piperazine in a stimulation buffer (e.g., HBSS, 5mM HEPES, 0.5mM IBMX to inhibit phosphodiesterase).

-

Prepare a solution of a known D₂ receptor agonist (e.g., Quinpirole) at a concentration that gives an 80% maximal response (EC₈₀).

-

-

Assay Procedure:

-

Remove culture media from the cells.

-

Add the N-(2-Methoxyphenyl)piperazine dilutions to the wells.

-

Immediately add the EC₈₀ concentration of the agonist to all wells (except for baseline controls).

-

Incubate the plate at room temperature for 30 minutes.

-

-

Cell Lysis and HTRF Detection:

-

Add the HTRF detection reagents, which include a cell lysis buffer containing an anti-cAMP antibody labeled with a donor fluorophore (Eu³⁺ cryptate) and a cAMP analog labeled with an acceptor fluorophore (d2).[22]

-

Incubate in the dark for 60 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Calculate the HTRF ratio (Emission 665nm / Emission 620nm) * 10,000. This ratio is inversely proportional to the amount of cAMP produced.

-

Plot the HTRF ratio against the log concentration of N-(2-Methoxyphenyl)piperazine.

-

Fit the data using a non-linear regression model to determine the IC₅₀ value, which represents the concentration of the antagonist that reverses 50% of the agonist's effect.

-

Conclusion

The mechanism of action of this compound is multifaceted, defined by its interactions with multiple GPCRs within the dopamine and serotonin systems. It functions as a potent antagonist at D₂/D₃ receptors and a modulator of various 5-HT receptor subtypes, making the arylpiperazine scaffold a versatile foundation for CNS drug discovery. Its pharmacological profile, characterized by high affinity and functional antagonism, can be precisely quantified using established methodologies such as radioligand binding and second messenger functional assays. A thorough understanding of these core mechanisms and the experimental approaches used to define them is essential for researchers leveraging this compound as a pharmacological tool or a starting point for novel therapeutic design.

References

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from Gifford Bioscience website.[20]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from Gifford Bioscience website.[17]

-

Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from Alfa Cytology website.[23]

-

BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assay with ³H-SCH-23390. Retrieved from BenchChem website.[24]

-

Limbird, L. E. (1997). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology.[18]

-

National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.[13][21]

-

Sniecikowska, J., et al. (2015). Antidepressant-like activity of aroxyalkyl derivatives of 2-methoxyphenylpiperazine and evidence for the involvement of serotonin receptor subtypes in their mechanism of action. Pharmacological Reports.[3]

-

Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica.[15]

-

Wang, D., et al. (2021). Recent progress in assays for GPCR drug discovery. Physiological Reviews.[16]

-

ACS Measurement Science Au. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Publications.[25]

-

Revvity. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of Gαi-coupled receptors in whole cell. Retrieved from Revvity website.[26]

-

Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from Creative BioMart website.[14]

-

National Center for Biotechnology Information. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). PubMed.[22]

-

Hauser, A. S., et al. (2017). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences.[19]

-

MedChemExpress. (n.d.). 1-(2-Methoxyphenyl)piperazine hydrochloride. Retrieved from MedChemExpress website.[11]

-

Stark, H., et al. (2005). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. Journal of Medicinal Chemistry.[8]

-

Gmeiner, P., et al. (2001). Substituted phenoxyalkylpiperazines as dopamine D3 receptor ligands. Archiv der Pharmazie.[9]

-

Papanastasiou, I., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and its 3,5-Dimethyl-analogue. Molbank.[5]

-

Sigma-Aldrich. (n.d.). 1-(2-Methoxyphenyl)piperazine hydrochloride. Retrieved from Sigma-Aldrich website.[2]

-

Glennon, R. A., et al. (1992). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry.[6]

-

Xu, J., et al. (2010). [3H]4-(dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl) butyl)benzamide: a selective radioligand for dopamine D(3) receptors. II. Quantitative analysis of dopamine D(3) and D(2) receptor density ratio in the caudate-putamen. Synapse.[27]

-

Luedtke, R. R., et al. (2007). N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. Journal of Medicinal Chemistry.[10]

-

PubChem. (n.d.). This compound. Retrieved from PubChem website.[28]

-

Minard, F. N., et al. (1979). N-o-Methoxyphenylpiperazine: a simple blocker of dopaminergic receptors in the brain. The Journal of Pharmacy and Pharmacology.[7]

-

Zhang, X., et al. (2014). Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. RSC Advances.[12]

Sources

- 1. printtechhealthcare.com [printtechhealthcare.com]

- 2. 1-(2-メトキシフェニル)ピペラジン 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Antidepressant-like activity of aroxyalkyl derivatives of 2-methoxyphenylpiperazine and evidence for the involvement of serotonin receptor subtypes in their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijrrjournal.com [ijrrjournal.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Scholars@Duke publication: N-o-Methoxyphenylpiperazine: a simple blocker of dopaminergic receptors in the brain. [scholars.duke.edu]

- 8. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Substituted phenoxyalkylpiperazines as dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 15. journals.physiology.org [journals.physiology.org]

- 16. journals.physiology.org [journals.physiology.org]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. journals.physiology.org [journals.physiology.org]

- 19. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. resources.revvity.com [resources.revvity.com]

- 27. [3H]4-(dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl) butyl)benzamide: a selective radioligand for dopamine D(3) receptors. II. Quantitative analysis of dopamine D(3) and D(2) receptor density ratio in the caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. This compound | C11H17ClN2O | CID 9899402 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-(2-Methoxyphenyl)piperazine hydrochloride derivatives in drug discovery

An In-Depth Technical Guide to N-(2-Methoxyphenyl)piperazine Hydrochloride Derivatives in Drug Discovery

Foreword

The piperazine ring represents one of the most versatile and prolific scaffolds in modern medicinal chemistry. Its unique physicochemical properties, including two basic nitrogen atoms that can be differentially substituted, have made it a cornerstone in the design of agents targeting the central nervous system (CNS).[1] This guide focuses on a particularly fruitful branch of this chemical family: derivatives of this compound (2-MPPH). These compounds form the structural core of numerous ligands that modulate key neurotransmitter systems, offering therapeutic potential for a wide range of debilitating neurological and psychiatric disorders.[2][3][4] As a key pharmaceutical intermediate and a potent pharmacophore, the 2-MPPH scaffold is a subject of intense and ongoing investigation.[5][6] This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, pharmacology, and preclinical evaluation of these critical derivatives.

The 2-MPPH Scaffold: Synthesis and Derivatization

The journey of discovery begins with the synthesis of the core scaffold. The strategic value of 2-MPPH lies in its straightforward synthesis and the reactive secondary amine on the piperazine ring, which serves as a versatile handle for chemical elaboration.

Core Synthesis of 1-(2-Methoxyphenyl)piperazine Hydrochloride

The most prevalent methods for constructing the 2-MPPH core involve the coupling of piperazine with an activated 2-methoxyphenyl precursor. A common and efficient approach is the palladium-catalyzed Buchwald-Hartwig amination.

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

-

Reaction Setup: To a dry, round-bottom flask under an inert nitrogen atmosphere, add 1-bromo-2-methoxybenzene (1.0 eq), piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst/ligand system such as Pd₂(dba)₃ (0.01 eq) and BINAP (0.015 eq) in an anhydrous solvent like toluene.

-

Reaction Execution: Heat the mixture to 80-100°C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Boc Protection: Upon completion, cool the reaction mixture to room temperature. Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.5 eq) dissolved in a solvent like dichloromethane (DCM) and stir for 3 hours to protect the free amine. Dilute the mixture with water and extract with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.[5]

-

Purification: Purify the resulting Boc-protected intermediate, tert-butyl 4-(2-methoxyphenyl)piperazine-1-carboxylate, using flash column chromatography on silica gel.

-

Deprotection and Salt Formation: Dissolve the purified intermediate in a suitable solvent such as ethyl acetate or diethyl ether. Add an excess of ethereal HCl or HCl in ethanol dropwise. Stir the mixture at room temperature for 1-2 hours.[5][7]

-

Isolation: The this compound product will precipitate as a white solid. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.[7]

Strategic Derivatization at the N4-Position

With the 2-MPPH core in hand, the exploration of chemical space is achieved by modifying the N4-nitrogen. This position is critical for dictating the compound's interaction with its biological targets.

dot

Caption: Simplified signaling pathways for 5-HT₁A and 5-HT₂A receptors.

Structure-Activity Relationships (SAR)

Understanding how molecular structure influences biological activity is the essence of medicinal chemistry. For 2-MPPH derivatives, SAR is primarily dictated by the substituent at the N4-position of the piperazine ring. [8][9]

| Compound Structure | Key Structural Feature | Receptor Affinity Profile (Ki, nM) | SAR Insight |

|---|---|---|---|

| Long butyl-aryl chain | 5-HT₁A: ~1-5D₂: ~1-55-HT₂A: ~5-20 | A long, flexible alkyl chain of 3-5 carbons connecting to a terminal aryl or heterocyclic group is optimal for high affinity at both 5-HT₁A and D₂ receptors, a profile characteristic of many atypical antipsychotics. [10] | |

| Terminal benzamide moiety | D₂: ~10-505-HT₁A: ~20-100 | The introduction of a polar benzamide group at the end of the alkyl chain often enhances D₂ receptor affinity. [10] | |

| Short ethoxyethyl chain | 5-HT₁A: <15-HT₇: ~34 | Shorter, more polar linkers can shift selectivity towards specific serotonin receptor subtypes, such as 5-HT₁A and 5-HT₇, which is a profile sought for antidepressants. [11] |

| | Terminal imide fragment | 5-HT₁A: Highα₁-Adrenergic: Low | Incorporating a bulky, rigid cyclic imide at the terminal position can significantly increase affinity and selectivity for the 5-HT₁A receptor while reducing affinity for α₁-adrenergic receptors. [12]|

Note: Ki values are approximate and generalized from literature to illustrate trends.

Preclinical Evaluation Workflow

The path from a synthesized compound to a drug candidate involves a rigorous, multi-stage evaluation process.

dot```dot graph Preclinical_Workflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

Synthesis [label="Synthesis &\nPurification", fillcolor="#FBBC05", fontcolor="#202124"]; Characterization [label="Analytical Characterization\n(NMR, MS, HPLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; PrimaryScreen [label="In Vitro Primary Screening:\nReceptor Binding Assays\n(Ki determination)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FunctionalAssay [label="In Vitro Functional Assays\n(Agonist/Antagonist activity, EC50/IC50)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SelectivityPanel [label="Selectivity & Off-Target Screening\n(CEREP Panel)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ADME [label="In Vitro ADME/Tox\n(Metabolic Stability, hERG, Cytotoxicity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; InVivoPK [label="In Vivo Pharmacokinetics (PK)\n(Rodent)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; InVivoPD [label="In Vivo Pharmacodynamics (PD)\n(Behavioral Models)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LeadOpt [label="Lead Optimization", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Synthesis -> Characterization; Characterization -> PrimaryScreen; PrimaryScreen -> FunctionalAssay; FunctionalAssay -> SelectivityPanel; SelectivityPanel -> ADME; ADME -> InVivoPK; InVivoPK -> InVivoPD; InVivoPD -> LeadOpt [label="Data informs next cycle"]; LeadOpt -> Synthesis [style=dashed]; }

Sources

- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multi-functional drugs for various CNS targets in the treatment of neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chapter - Application of Monoterpenoids and their Derivatives Against CNS Disorders | Bentham Science [benthamscience.com]

- 5. Page loading... [wap.guidechem.com]

- 6. nbinno.com [nbinno.com]

- 7. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 5-HT1A and D-2 receptor affinity of o-methoxyphenylpiperazine derivatives with terminal benzamide fragment on N-4 alkyl chain. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and evaluation of antidepressant-like activity of some 4-substituted 1-(2-methoxyphenyl)piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

A Guide to N-(2-Methoxyphenyl)piperazine Hydrochloride: A Cornerstone Scaffold in Modern Medicinal Chemistry

Executive Summary

N-(2-Methoxyphenyl)piperazine hydrochloride, often abbreviated as 2-MPP HCl, represents a quintessential pharmacophore in contemporary drug discovery and development. While seemingly a simple molecule, its rigid piperazine core coupled with the electronically distinct methoxyphenyl group provides a versatile and privileged scaffold for interacting with key biological targets, particularly G-protein coupled receptors (GPCRs) in the central nervous system (CNS). This technical guide delves into the multifaceted role of 2-MPP HCl, moving beyond its identity as a mere chemical intermediate to explore its synthesis, intricate pharmacology, structure-activity relationships, and its tangible impact on marketed therapeutics. We will dissect the causal mechanisms behind its receptor affinity, provide field-proven experimental protocols for its synthesis and analysis, and illustrate its strategic importance through case studies of blockbuster drugs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block in their own discovery pipelines.

Introduction: The Strategic Value of the Arylpiperazine Moiety

The arylpiperazine scaffold is one of the most prolific structural motifs in medicinal chemistry, found in a wide array of therapeutic agents. N-(2-Methoxyphenyl)piperazine is a prominent member of this class, consisting of a piperazine ring where one nitrogen atom is substituted with a 2-methoxyphenyl group.[1][2] Its hydrochloride salt form enhances stability and aqueous solubility, making it ideal for pharmaceutical handling and formulation.[3]

The true value of this scaffold lies in its unique combination of structural and electronic features. The piperazine ring offers a basic nitrogen atom, which is often protonated at physiological pH, allowing for crucial ionic interactions with acidic residues (e.g., aspartic acid) in receptor binding pockets. The second nitrogen provides a convenient point for chemical modification, enabling the attachment of various linkers and functional groups to modulate potency, selectivity, and pharmacokinetic properties. The 2-methoxyphenyl group is not merely a bulky substituent; its methoxy group at the ortho position influences the conformation and electronic distribution of the entire molecule, which is critical for fine-tuning receptor interactions.[4] Consequently, 2-MPP HCl is not just a starting material but a foundational component for synthesizing active pharmaceutical ingredients (APIs) targeting complex neurological and physiological pathways.[5]

Physicochemical and Chemical Properties

A thorough understanding of a compound's fundamental properties is a prerequisite for its effective use in synthesis and formulation.

| Property | Value | Reference |

| Chemical Name | This compound | [6] |

| Synonyms | 2-MPP HCl, o-Methoxyphenylpiperazine HCl | [2] |

| CAS Number | 5464-78-8 | [7] |

| Molecular Formula | C₁₁H₁₇ClN₂O | [7] |

| Molecular Weight | 228.72 g/mol | [3][7] |

| Melting Point | 217-219 °C (lit.) | [7][8] |

| Appearance | White to off-white crystalline solid | [9] |

| Solubility | Soluble in DMSO and Methanol | [8] |

Synthesis and Chemical Reactivity: Building the Core

The synthesis of 2-MPP HCl is a well-established process in organic chemistry, typically achieved through nucleophilic aromatic substitution or, more modernly, through palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. The latter is often preferred in industrial settings due to its higher yields and broader substrate scope.

Diagram: General Synthesis Workflow

The following diagram illustrates a common and robust synthetic pathway.

Caption: A two-step synthesis of 2-MPP HCl via Buchwald-Hartwig amination and subsequent acid-catalyzed deprotection.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a reliable method for synthesizing 2-MPP HCl from commercial starting materials.[7][9]

Step 1: Synthesis of tert-Butyl 4-(2-methoxyphenyl)piperazine-1-carboxylate

-

Inert Atmosphere: To a dry, double-necked round-bottom flask, add 1-bromo-2-methoxybenzene (1 equiv.), tert-butyl piperazine-1-carboxylate (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.). Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). This is critical as the palladium catalyst is sensitive to oxygen.

-

Solvent and Catalyst Addition: Add anhydrous toluene to the flask. Bubble the inert gas through the solution for 10-15 minutes to degas the solvent. Add the palladium catalyst, Pd₂(dba)₃ (0.01 equiv.), and the ligand, BINAP (0.03 equiv.). The ligand coordinates to the palladium, forming the active catalytic species required for the C-N bond formation.

-

Reaction: Heat the mixture to 90-100 °C and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected intermediate as a solid.

Step 2: Deprotection to form this compound

-

Acidification: Dissolve the purified intermediate from Step 1 in a minimal amount of ethyl acetate or diethyl ether.[9]

-

HCl Addition: Add an excess of a solution of HCl in ethyl acetate (or ethereal HCl) dropwise while stirring at room temperature. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group; the strong acid cleaves it to release the free amine.

-

Precipitation and Isolation: A white precipitate of the hydrochloride salt will form. Continue stirring for 1-2 hours to ensure complete deprotection.[7]

-

Final Product: Collect the solid product by filtration, wash with cold ethyl acetate or diethyl ether to remove any non-polar impurities, and dry under vacuum to obtain this compound with high purity (>99%).[7]

Mechanism of Action & Pharmacological Profile

The therapeutic relevance of 2-MPP derivatives stems from their ability to bind with high affinity to a range of neurotransmitter receptors. This scaffold is a classic example of a "privileged structure" for targeting serotonin (5-HT) and dopamine (D) receptors, which are central to the pathophysiology of numerous psychiatric and neurological disorders.[10][11]

-

Serotonin Receptors: The 2-MPP moiety is a potent ligand for several 5-HT receptor subtypes, most notably the 5-HT₁A and 5-HT₂A receptors.[10][12] Its interaction can be agonistic, partially agonistic, or antagonistic depending on the other substituents on the piperazine ring. For example, many anxiolytic and antidepressant drugs utilize this core to function as 5-HT₁A partial agonists.[12]

-

Dopamine Receptors: The scaffold also shows significant affinity for D₂ and D₃ dopamine receptors.[11][13] This interaction is the cornerstone of its application in antipsychotic drug design. Atypical antipsychotics like aripiprazole leverage a 2-MPP derivative to achieve partial agonism at D₂ receptors, a mechanism thought to reduce the risk of extrapyramidal side effects compared to full antagonists.[14]

-

Adrenergic Receptors: A notable liability of many early arylpiperazines was their high affinity for α₁-adrenergic receptors, leading to cardiovascular side effects like hypotension.[15][16] A significant focus of medicinal chemistry efforts has been to modify the 2-MPP scaffold to reduce this off-target activity, thereby improving the safety profile of drug candidates.[15][17]

Diagram: Receptor Interaction Pathways

Caption: Interaction of 2-MPP derivatives with key CNS receptors and potential off-target adrenergic effects.

Structure-Activity Relationships (SAR)

Systematic modification of the 2-MPP scaffold has yielded profound insights into the structural requirements for receptor affinity and selectivity. Understanding these SARs is crucial for rational drug design.

| Modification Area | Observation | Implication for Drug Design | Reference |

| Piperazine N4-Substituent | The length and nature of the alkyl chain linker are critical. A butyl chain is often optimal for D₂/D₃ and 5-HT₁ₐ affinity. | Fine-tunes the distance to a secondary binding pocket, modulating affinity and functional activity (agonist vs. antagonist). | [12][13] |

| Terminal Group | Bulky, rigid terminal groups (e.g., adamantane, benzamides, imides) can dramatically increase affinity and selectivity. | These groups engage in specific hydrophobic or hydrogen-bonding interactions deep within the receptor, anchoring the ligand. Replacing a phthalimide with an adamantane carboxamide improved 5-HT₁ₐ selectivity over α₁ receptors by 160-fold. | [13][15] |

| Methoxyphenyl Ring | Substitution on the phenyl ring can alter electronic properties and steric fit. The 2-methoxy position is generally preferred over 3- or 4-methoxy for balanced D₂/5-HT₁ₐ activity. | The ortho-methoxy group may induce a specific torsion angle that presents the piperazine nitrogen optimally to the receptor's key interaction points. | [13][17] |

Applications in Drug Development: From Bench to Bedside

The true measure of a pharmacophore's importance is its presence in clinically successful drugs. The 2-MPP core is integral to several important medications.

| Drug Name | Therapeutic Class | Role of N-(2-Methoxyphenyl)piperazine Moiety |

| Aripiprazole | Atypical Antipsychotic | Forms the core scaffold responsible for the unique D₂/5-HT₁ₐ partial agonism and 5-HT₂ₐ antagonism, key to its efficacy and favorable side-effect profile.[14][18] |

| Naftopidil | α₁-Adrenoceptor Antagonist | The 2-MPP group is the primary pharmacophore that binds to α₁-adrenoceptors, leading to smooth muscle relaxation in the prostate and bladder neck to treat benign prostatic hyperplasia.[5] |

| Fluphenazine | Typical Antipsychotic | While an older drug, it incorporates the arylpiperazine motif, highlighting the long-standing importance of this scaffold in developing dopamine receptor antagonists.[10] |

| Cariprazine | Atypical Antipsychotic | A more recent drug that features a related arylpiperazine core, demonstrating D₃-preferring antagonism, which is thought to contribute to its efficacy in treating negative symptoms of schizophrenia and bipolar depression. |

The development of Aripiprazole is a landmark case study. Researchers sought a compound that could stabilize the dopamine system rather than simply blocking it. By attaching a long butyl-benzisoxazole chain to the 2-MPP core, they created a molecule with a "dopamine system stabilizer" profile—acting as a partial agonist that reduces dopaminergic activity in a hyperactive state and increases it in a hypoactive state.[14] This has been extended to other areas, with studies investigating its potential in sensitizing pancreatic cancer to chemotherapy.[19]

Analytical Methodologies

Accurate identification and quantification are essential for quality control and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a common, robust method.

Protocol: Quantification by HPLC-UV

This protocol provides a general framework for the analysis of 2-MPP HCl.

-

Standard Preparation: Accurately weigh ~20 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., 90:10 Acetonitrile:Methanol). This serves as the stock solution. Prepare a series of dilutions to create a calibration curve.[20]

-

Sample Preparation: Prepare the sample containing the analyte at a similar concentration to the standards using the same diluent.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mixture of Acetonitrile, Methanol, and Diethylamine (90:10:0.1, v/v/v). The diethylamine is a modifier used to improve peak shape for basic analytes like piperazines.[20]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Injection Volume: 10 µL.

-

Detection: UV detector set to an appropriate wavelength (e.g., determined by UV scan, often near 240 nm).

-

-

Analysis: Inject the standards and samples. A calibration curve is generated by plotting the peak area against the concentration of the standards. The concentration of the analyte in the sample is determined by interpolating its peak area from this curve.

Conclusion and Future Perspectives

This compound is far more than a simple chemical intermediate; it is a privileged scaffold that has enabled the development of life-changing medicines, particularly in the treatment of mental health disorders. Its elegant combination of a modifiable piperazine core and a conformation-directing methoxyphenyl group provides a robust platform for engaging with complex CNS targets. The extensive SAR knowledge base allows medicinal chemists to rationally design next-generation ligands with improved selectivity and reduced off-target effects.

Future research will likely focus on leveraging this core to design biased ligands—molecules that selectively activate certain downstream signaling pathways of a receptor over others—to further refine therapeutic effects and minimize side effects. As our understanding of GPCR biology deepens, the N-(2-Methoxyphenyl)piperazine scaffold will undoubtedly continue to be a central element in the discovery of novel therapeutics for the most challenging diseases.

References

- Vertex AI Search. (n.d.). 1-(2-Methoxyphenyl)piperazine Hydrochloride: A Key Pharmaceutical Intermediate.

- X-MOL. (n.d.). What are the synthesis and applications of 1-(2-Methoxyphenyl)piperazine hydrochloride?

- MedChemExpress. (n.d.). 1-(2-Methoxyphenyl)piperazine hydrochloride | 5-HT/Serotonin Receptors Ligand.

- Al-Busaidi, I. S., et al. (2024). From Psychiatry to Oncology: Exploring the Anti-Neoplastic Mechanisms of Aripiprazole and Its Potential Use in Cancer Treatment. PubMed.

- PubMed. (n.d.). Substituted phenoxyalkylpiperazines as dopamine D3 receptor ligands.

- ACS Publications. (n.d.). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry.

- Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.

- Hübner, H., et al. (n.d.). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. PubMed.

- ChemicalBook. (n.d.). 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis.

- López-Rodríguez, M. L., et al. (1996). Synthesis and structure-activity relationships of a new model of arylpiperazines. 1. 2-[[4-(o-methoxyphenyl)piperazin-1-yl]methyl]-1, 3-dioxoperhydroimidazo[1,5-alpha]pyridine: a selective 5-HT1A receptor agonist. PubMed.

- Lee, J. H., et al. (2024). Repositioning of aripiprazole, an anti-psychotic drug, to sensitize the chemotherapy of pancreatic cancer. PubMed.

- ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.

- JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.

- G. S. S. Priyadarshini, et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. MDPI.